N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide
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Overview
Description
N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide: is an organic compound that features a pyrazole ring substituted with a nitrophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by acetylation to introduce the acetamide group. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines .
Medicine: The compound is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the pyrazole ring.
N-(4-Nitrophenyl)propionamide: Similar structure with a propionamide group instead of acetamide.
N-(2-(Dimethylamino)-5-nitrophenyl)acetamide: Contains a dimethylamino group in addition to the nitrophenyl group
Uniqueness: N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide is unique due to the presence of both the pyrazole ring and the nitrophenyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
62537-91-1 |
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Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
N-[1-(4-nitrophenyl)pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C11H10N4O3/c1-8(16)13-9-6-12-14(7-9)10-2-4-11(5-3-10)15(17)18/h2-7H,1H3,(H,13,16) |
InChI Key |
BZFAWKKUNUFDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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